molecular formula C15H30N6O B12645402 Tris(((2-aminoethyl)amino)methyl)phenol CAS No. 94031-01-3

Tris(((2-aminoethyl)amino)methyl)phenol

Cat. No.: B12645402
CAS No.: 94031-01-3
M. Wt: 310.44 g/mol
InChI Key: AXCKGFZSFFLPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(((2-aminoethyl)amino)methyl)phenol is an organic compound with the molecular formula C15H30N6O. This compound is characterized by the presence of a phenol group substituted with three ((2-aminoethyl)amino)methyl groups. It is a versatile compound used in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(((2-aminoethyl)amino)methyl)phenol typically involves the reaction of phenol with formaldehyde and 2-aminoethylamine. This reaction is a Mannich-type reaction, where the phenol acts as the nucleophile, formaldehyde as the electrophile, and 2-aminoethylamine as the amine source. The reaction is usually carried out under acidic conditions to facilitate the formation of the Mannich base .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where phenol, formaldehyde, and 2-aminoethylamine are mixed in precise stoichiometric ratios. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting compound is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tris(((2-aminoethyl)amino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tris(((2-aminoethyl)amino)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Employed in the synthesis of biologically active molecules and as a crosslinking agent in biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and coatings

Mechanism of Action

The mechanism of action of Tris(((2-aminoethyl)amino)methyl)phenol involves its ability to form stable complexes with metal ions. The compound acts as a tetradentate ligand, coordinating with metal ions through its amino and phenol groups. This coordination stabilizes the metal ions and enhances their reactivity in various chemical processes. The molecular targets include transition metals such as copper, nickel, and cobalt, and the pathways involved are primarily related to coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(((2-aminoethyl)amino)methyl)phenol is unique due to its combination of phenol and ((2-aminoethyl)amino)methyl groups, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable in forming stable metal complexes and in various industrial applications .

Properties

CAS No.

94031-01-3

Molecular Formula

C15H30N6O

Molecular Weight

310.44 g/mol

IUPAC Name

2,3,4-tris[(2-aminoethylamino)methyl]phenol

InChI

InChI=1S/C15H30N6O/c16-3-6-19-9-12-1-2-15(22)14(11-21-8-5-18)13(12)10-20-7-4-17/h1-2,19-22H,3-11,16-18H2

InChI Key

AXCKGFZSFFLPCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CNCCN)CNCCN)CNCCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.